molecular formula C22H20FN3O4S B10804015 N-[4-[3-(2-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide

N-[4-[3-(2-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide

Cat. No.: B10804015
M. Wt: 441.5 g/mol
InChI Key: ZQKPGEAGPYCSTD-UHFFFAOYSA-N
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Description

N-[4-[3-(2-Fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide is a heterocyclic compound featuring a dihydropyrazole core substituted with a 2-fluorophenyl group, a furan-2-carbonyl moiety, and an ethanesulfonamide side chain. This article compares its structural and electronic properties with similar compounds to highlight key differences in design and hypothesize functional implications.

Properties

Molecular Formula

C22H20FN3O4S

Molecular Weight

441.5 g/mol

IUPAC Name

N-[4-[3-(2-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide

InChI

InChI=1S/C22H20FN3O4S/c1-2-31(28,29)25-16-11-9-15(10-12-16)19-14-20(17-6-3-4-7-18(17)23)26(24-19)22(27)21-8-5-13-30-21/h3-13,20,25H,2,14H2,1H3

InChI Key

ZQKPGEAGPYCSTD-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)C(=O)C4=CC=CO4

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Position and Electronic Effects

Target Compound
  • Core : 3,4-Dihydropyrazole
  • Substituents :
    • 2-Fluorophenyl at position 3
    • Furan-2-carbonyl at position 2
    • Ethanesulfonamide at position 4 of the terminal phenyl ring
Comparison Compound 1 : N-(3-{1-[(4-Fluorophenyl)sulfonyl]-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide
  • Core : 3,4-Dihydropyrazole
  • Substituents :
    • 4-Fluorophenyl sulfonyl at position 1
    • Furan-2-yl at position 5
    • Ethanesulfonamide at position 3 of the terminal phenyl ring
  • Key Differences :
    • Fluorine substitution on the phenyl ring (4- vs. 2-position) alters electronic distribution and steric bulk.
    • Sulfonyl group at position 1 introduces stronger electron-withdrawing effects compared to the furan-2-carbonyl in the target compound.
Comparison Compound 2 : N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
  • Core : 4,5-Dihydro-1,3,4-thiadiazole
  • Substituents :
    • 4-Fluorophenyl at position 5
    • Acetyl groups at positions 2 and 4
  • Key Differences: Replacement of dihydropyrazole with a thiadiazole ring increases rigidity and introduces sulfur, enhancing polarizability.
Comparison Compound 3 : N-[3-[3-(2-methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
  • Core : 3,4-Dihydropyrazole
  • Substituents: 2-Methylphenyl at position 3 Isobutyryl (2-methylpropanoyl) at position 2 Methanesulfonamide at position 3 of the terminal phenyl ring
  • Key Differences :
    • Methyl substituent (vs. fluorine) increases lipophilicity but reduces electronegativity.
    • Methanesulfonamide (smaller than ethanesulfonamide) may reduce steric hindrance in binding pockets.

Heterocyclic Core Variations

Compound Core Structure Key Features
Target Compound 3,4-Dihydropyrazole Partially saturated ring; conformational flexibility for target interaction
Comparison Compound 2 4,5-Dihydro-1,3,4-thiadiazole Rigid thiadiazole with sulfur atom; enhanced metabolic stability
Comparison Compound 4* Thieno[3,4-c]pyrazole Fused thiophene ring; introduces π-conjugation and sulfur-mediated interactions

*From : Thieno[3,4-c]pyrazole derivatives exhibit distinct electronic profiles due to sulfur in the fused ring.

Functional Group Analysis

Group Target Compound Comparison Compound 1 Comparison Compound 3
Aromatic Fluorine 2-Fluorophenyl 4-Fluorophenyl sulfonyl 2-Methylphenyl
Carbonyl Furan-2-carbonyl Furan-2-yl Isobutyryl
Sulfonamide Ethanesulfonamide Ethanesulfonamide Methanesulfonamide
  • Fluorine Position : 2-Fluorophenyl (target) may induce meta/para electronic effects, whereas 4-fluorophenyl (Comparison 1) directs substituents ortho to the sulfonyl group.
  • Carbonyl vs.
  • Sulfonamide Size : Ethanesulfonamide (target) provides a balance between hydrophilicity and steric bulk compared to methanesulfonamide (Comparison 3).

Hypothetical Implications for Bioactivity

  • Target Compound : The 2-fluorophenyl group may optimize binding in hydrophobic pockets, while the furan-2-carbonyl could engage in π-stacking with aromatic residues. Ethanesulfonamide enhances solubility without excessive steric hindrance.
  • Comparison Compound 1 : The 4-fluorophenyl sulfonyl group may improve metabolic stability but reduce membrane permeability due to increased polarity.

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